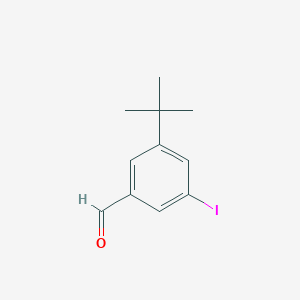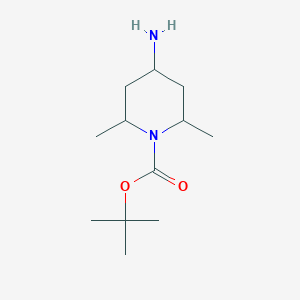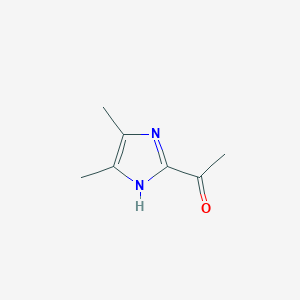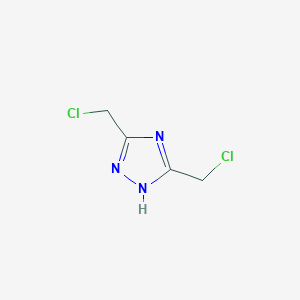
3,5-bis(chloromethyl)-1H-1,2,4-Triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(chloromethyl)-1H-1,2,4-Triazole: is a heterocyclic compound that contains a triazole ring substituted with two chloromethyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(chloromethyl)-1H-1,2,4-Triazole typically involves the chloromethylation of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with formaldehyde and hydrochloric acid, which results in the formation of the desired chloromethyl groups at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,5-bis(chloromethyl)-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic substitution: Products include azido-triazoles, thiocyanato-triazoles, and amino-triazoles.
Oxidation: Products include triazole carboxylic acids or aldehydes.
Reduction: Products include methyl-substituted triazoles.
Scientific Research Applications
Chemistry: 3,5-bis(chloromethyl)-1H-1,2,4-Triazole is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial and fungal strains .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with unique properties. It is also used in the development of new agrochemicals for crop protection .
Mechanism of Action
The mechanism of action of 3,5-bis(chloromethyl)-1H-1,2,4-Triazole and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The chloromethyl groups can form covalent bonds with nucleophilic sites in these macromolecules, leading to inhibition of their function. This mechanism is particularly relevant in the context of antimicrobial activity, where the compound disrupts essential biological processes in microbial cells .
Comparison with Similar Compounds
- 3,5-bis(bromomethyl)-1H-1,2,4-Triazole
- 3,5-bis(methoxymethyl)-1H-1,2,4-Triazole
- 3,5-bis(trifluoromethyl)-1H-1,2,4-Triazole
Comparison: 3,5-bis(chloromethyl)-1H-1,2,4-Triazole is unique due to the presence of chloromethyl groups, which impart specific reactivity and biological activity. Compared to its bromomethyl and methoxymethyl analogs, the chloromethyl derivative is more reactive in nucleophilic substitution reactions. The trifluoromethyl analog, on the other hand, exhibits different physicochemical properties due to the presence of fluorine atoms, which can influence its biological activity and stability .
Properties
Molecular Formula |
C4H5Cl2N3 |
|---|---|
Molecular Weight |
166.01 g/mol |
IUPAC Name |
3,5-bis(chloromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H5Cl2N3/c5-1-3-7-4(2-6)9-8-3/h1-2H2,(H,7,8,9) |
InChI Key |
INODWSXNKHIKMB-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NN1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


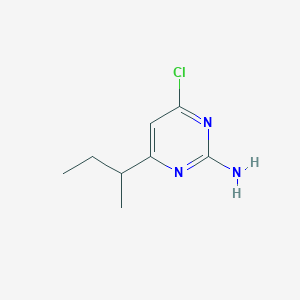
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
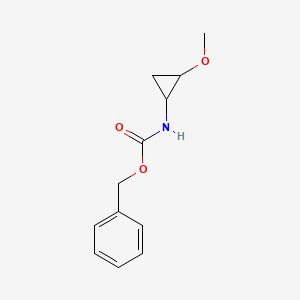
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
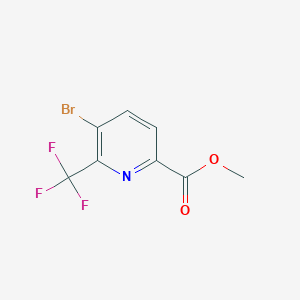
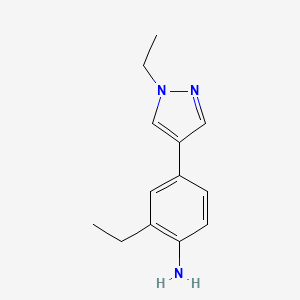
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)

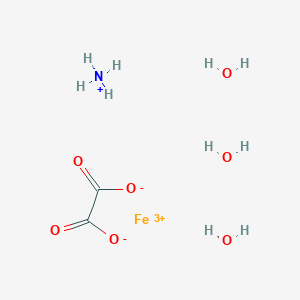
![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
